![molecular formula C20H32O3 B1671516 Ginkgoneolic acid CAS No. 20261-38-5](/img/structure/B1671516.png)
Ginkgoneolic acid
Overview
Description
Ginkgoneolic acid is a natural compound extracted from the leaves and seeds of the Ginkgo biloba tree. This compound is known for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects .
Mechanism of Action
Ginkgoneolic acid, also known as Ginkgolic acid C13:0 or 2-Hydroxy-6-tridecylbenzoic acid, is a phenolic compound isolated from the leaves and seeds of Ginkgo biloba . It has been extensively studied for its diverse biological activities .
Target of Action
This compound exhibits cytotoxic activity against a vast number of human cancers in various preclinical models in vitro and in vivo . It targets key enzymes in pro-inflammatory lipid mediator biosynthesis, including cyclooxygenase (COX) and lipoxygenase (LO) pathways . It also inhibits glycerol-3-phosphate dehydrogenase (GPDH) and PI3Kδ .
Mode of Action
This compound interacts with its targets, leading to a series of changes. It suppresses the activity of mPGES-1, COX-1, and TXAS . Notably, it potently inhibits 5-LO, the key enzyme in leukotriene biosynthesis . It also suppresses the lncRNA MALAT1/JAK2 axis, which is involved in ovarian cancer .
Biochemical Pathways
This compound affects several biochemical pathways. It is linked to autophagic activity, a highly conserved self-cleaning process that plays a crucial role in maintaining cellular and tissue homeostasis . It also disrupts iron homeostasis, which facilitates the disruption of the functions of ribosome and protein synthesis, resulting in inhibition of bacterial growth and cell death .
Result of Action
This compound has a wide range of therapeutic effects. It exhibits cytotoxic activity against various human cancers . It also has antidiabetic, antibacterial, antiviral, anti-fibrosis, and reno/neuroprotective effects . It can inhibit the oxidative stress response in rat hippocampal neurons induced by β-amyloid and suppress depression-like behavior in a rat model of depression .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the antibacterial activity of this compound could be strengthened by the disruption of iron homeostasis . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Ginkgoneolic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit histone acetylation transferase (HAT) . The nature of these interactions is primarily inhibitory, affecting the function of these biomolecules.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it exhibits cytotoxic activity against a vast number of human cancers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is a potent sumoylation inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginkgoneolic acid can be synthesized through various chemical reactions, including esterification and hydrolysis. The synthetic routes often involve the use of specific reagents and catalysts to achieve the desired chemical structure. For instance, esterification reactions may use alcohols and acids in the presence of catalysts like sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Ginkgo biloba leaves and seeds. The extraction process may include solvent extraction, distillation, and purification steps to isolate the compound in its pure form. Advanced techniques such as counter-current chromatography and liquid-liquid microextraction are also employed to enhance the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Ginkgoneolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide are used to oxidize this compound, leading to the formation of different derivatives.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed to reduce this compound, resulting in the formation of alcohols and other reduced forms.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Anticancer Properties
Ginkgoneolic acid exhibits promising anticancer effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including those from nasopharyngeal carcinoma and gastric cancer. It operates by inducing apoptosis and inhibiting cell migration through the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins .
- Synergistic Effects with Chemotherapy : In preclinical models, this compound has demonstrated enhanced efficacy when combined with conventional chemotherapeutic agents. For instance, co-administration with 5-fluorouracil resulted in greater tumor growth inhibition compared to either treatment alone .
- Mechanisms of Action : The anticancer activity of this compound is linked to its ability to inhibit protein SUMOylation, which is crucial for cancer cell survival and proliferation. This inhibition leads to increased apoptosis and reduced tumor invasion .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases:
- Protection Against Amyloid-Beta Toxicity : Research indicates that this compound can mitigate synaptic dysfunction induced by amyloid-beta, a hallmark of Alzheimer's disease. It enhances long-term potentiation and spontaneous excitatory transmission in hippocampal neurons, suggesting potential cognitive benefits .
- Autophagy Induction : this compound promotes autophagy, a cellular process that removes damaged components and supports neuronal health. This mechanism is particularly relevant in the context of neurodegeneration .
Antimicrobial Activity
The antimicrobial properties of this compound extend to both bacterial and viral pathogens:
- Bacterial Inhibition : this compound has shown effectiveness against various strains of bacteria, including Streptococcus mutans, Staphylococcus aureus, and Enterococcus faecalis. It inhibits bacterial growth at low concentrations and disrupts biofilm formation, which is critical for bacterial virulence .
- Viral Inhibition : The compound also exhibits antiviral activity against enveloped viruses such as herpes simplex virus type 1 and HIV. It interferes with viral fusion processes and protein synthesis, thereby reducing viral replication .
Other Therapeutic Applications
This compound's pharmacological profile suggests additional health benefits:
- Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions .
- Cardiovascular Health : Given its antioxidant properties, this compound may contribute to cardiovascular health by reducing oxidative stress and improving endothelial function .
Summary Table of Applications
Comparison with Similar Compounds
Ginkgoneolic acid is often compared with other similar compounds, such as ginkgolic acids (C13:0, C15:1, and C17:1), which are also derived from Ginkgo biloba . While these compounds share some pharmacological activities, this compound is unique in its specific chemical structure and the range of biological effects it exhibits. Other similar compounds include flavonoids and terpene lactones, which are also present in Ginkgo biloba and contribute to its medicinal properties .
Biological Activity
Ginkgoneolic acid (GA), a compound derived from the leaves of Ginkgo biloba, has garnered significant attention due to its diverse biological activities. This article explores the various biological effects of GA, including its antimicrobial, antiviral, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Overview of this compound
This compound is part of the ginkgolic acid family, known for its unique structure and various pharmacological properties. It has been traditionally used in herbal medicine and is now being investigated for its potential therapeutic applications.
1. Antimicrobial Activity
GA exhibits notable antimicrobial properties against various pathogens. Research indicates that GA has minimum inhibitory concentrations (MIC) of 4 μg/mL against Streptococcus mutans and similar efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with MIC values ≤4 μg/mL and ≤8 μg/mL respectively .
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Streptococcus mutans | 4 | 8 |
Staphylococcus aureus | ≤8 | Not specified |
Enterococcus faecalis | ≤4 | Not specified |
GA's mechanism includes disrupting iron homeostasis, which enhances its antibacterial activity by affecting ribosomal function and protein synthesis in bacteria .
2. Antiviral Activity
GA has shown potent antiviral effects, particularly against coronaviruses. In vitro studies demonstrated that GA significantly reduced the viral load of Human Coronavirus strain 229E in lung epithelial cells, achieving up to a 99.48% decrease at higher concentrations (10-15 μM) after three days post-infection .
Concentration (μM) | Viral Load Reduction (%) |
---|---|
1 | 37.3 |
5 | 71.6 |
10 | 99.6 |
15 | 99.48 |
The antiviral action is attributed to GA's ability to inhibit virus-to-cell fusion, thereby preventing viral replication and spread .
3. Anti-inflammatory Effects
GA's role in modulating inflammation is complex. While it has been reported to enhance inflammatory responses in certain contexts, such as sepsis, where it increased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), it also shows potential in reducing inflammation via inhibition of nitric oxide production and other inflammatory markers in different models .
Cytokine | Effect of GA |
---|---|
IL-1β | Increased |
IL-6 | Increased |
TNF-α | Increased |
IL-10 | Decreased |
This duality suggests that GA's effects may depend on the specific biological context or disease state.
4. Anti-cancer Properties
This compound has been studied for its anticancer potential, demonstrating cytotoxic effects against various cancer cell lines by inducing apoptosis through pathways involving Bax expression and caspase activation . In preclinical models, GA exhibited significant inhibition of cell viability in hepatocellular carcinoma cells.
Case Studies
Case Study: Antiviral Efficacy Against Coronaviruses
A study on the efficacy of GA against HCoV-229E revealed that treatment with GA significantly reduced viral protein expression and replication in infected cells, suggesting its potential as a therapeutic agent during viral outbreaks .
Case Study: Inflammatory Response Modulation in Sepsis
In a murine model of sepsis, GA treatment led to increased apoptosis in macrophages and heightened inflammatory cytokine levels, indicating a potential role in exacerbating inflammation during sepsis but also highlighting the need for careful consideration in therapeutic contexts .
Properties
IUPAC Name |
2-hydroxy-6-tridecylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(21)19(17)20(22)23/h13,15-16,21H,2-12,14H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPUCZUJLKAVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174105 | |
Record name | 6-n-Tridecylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20261-38-5 | |
Record name | Ginkgoneolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20261-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-n-Tridecylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-n-Tridecylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20261-38-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
85 - 86 °C | |
Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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